molecular formula C16H10O3 B1595002 2-Hydroxy-3-phenyl-1,4-naphthoquinone CAS No. 1150-59-0

2-Hydroxy-3-phenyl-1,4-naphthoquinone

Cat. No.: B1595002
CAS No.: 1150-59-0
M. Wt: 250.25 g/mol
InChI Key: HCKUADBGJIXWTR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxyl group at the second position and a phenyl group at the third position on the naphthoquinone core. It exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-phenyl-1,4-naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with phenyl-substituted reagents under specific conditions. One common method is the nucleophilic substitution reaction where 2-hydroxy-1,4-naphthoquinone reacts with phenyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as benzene or toluene at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-phenyl-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-hydroxy-3-phenylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKUADBGJIXWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921586
Record name 2-Hydroxy-3-phenylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150-59-0
Record name NSC102533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-3-phenylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What are the common synthetic routes to produce 2-Hydroxy-3-phenyl-1,4-naphthoquinone?

A1: Several synthetic strategies have been explored for this compound. One approach involves the palladium-catalyzed arylation of n-butyl vinyl ether with o-bromobenzoic acid esters, leading to o-acetylbenzoic acids, which are then utilized to synthesize 2-Hydroxy-3-phenyl-1,4-naphthoquinones [, ]. Another method utilizes a two-step copper (I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol with atmospheric oxygen to achieve the desired product []. This novel method allows for direct Csp2-O bond formation under relatively mild conditions compared to traditional approaches. Finally, a total synthesis route starting from 2-(2-Oxo-3-phenylpropyl)-benzaldehydes has also been reported [, ].

Q2: Has the electron spin resonance (ESR) of this compound or related compounds been studied?

A2: Yes, ESR studies have been conducted on 2-hydroxy-1,4-naphthosemiquinones, including a series of bromo-2-hydroxy-3-phenyl-1,4-naphthoquinones []. These studies revealed that the splitting constants for the aromatic ring hydrogens in these compounds decrease in the order of aH(6) > aH(8) > aH(5) > aH(7), with aH(7) often being too small to be resolved. Interestingly, no splitting from one of the aromatic ring hydrogens in 2-hydroxy-1,4-naphthosemiquinones was observed [].

Q3: Are there any applications of this compound in the synthesis of other compounds?

A3: Yes, 2-Hydroxy-3-phenyl-1,4-naphthoquinones have proven useful in synthesizing more complex molecules. For instance, they serve as key intermediates in the synthesis of indolo[2,3-b]naphthalene-6,11-diones [, ]. These findings highlight the versatility of this compound as a building block in organic synthesis.

  1. Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3-phenyl-1,4-naphthoquinones and indolo[2,3-b]naphthalene-6,11-diones.
  2. E.S.R. studies of some polycyclic semiquinones and derived radicals.
  3. Unprecedented and Scalable Copper (I)-Catalyzed Oxidation of the Csp2-H bond on 2-phenyl-naphthalene-1,3-diol with Atmospheric Oxygen: synthesis of this compound via direct Csp2-O bond formation.
  4. Studies on the chemistry of 2-(2-oxo-3-phenylpropyl)-benzaldehydes: novel total synthesis of 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones
  5. Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3-phenyl-1,4-naphthoquinones and indolo[2,3-b]naphthalene-6,11-diones
  6. Studies on the Chemistry of 2-(2-Oxo-3-phenylpropyl)-benzaldehydes: Novel Total Synthesis of 3-Phenylnaphthalen-2-ols and 2-Hydroxy-3-phenyl-1,4-naphthoquinones.

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